Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate

Description

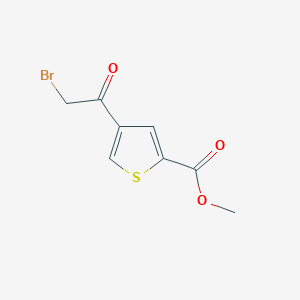

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-12-8(11)7-2-5(4-13-7)6(10)3-9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONVBZSBGOIKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96991-64-9 | |

| Record name | methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the reaction of thiophene-2-carboxylic acid with bromoacetyl bromide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in the bromoacetyl group serves as an electrophilic site for nucleophilic displacement. Key reactions include:

Reagents and Conditions

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, displacing Br<sup>−</sup> . Steric hindrance from the thiophene ring slightly reduces reaction rates compared to aliphatic analogs.

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes

Notes : Alkaline hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions. The carboxylic acid derivative is stable under acidic conditions but may decarboxylate at temperatures >120°C .

Reduction Reactions

The ketone group in the bromoacetyl moiety can be reduced selectively:

Reduction Pathways

| Reducing Agent | Solvent | Product | Selectivity | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 4-(2-Bromohydroxyethyl)thiophene-2-carboxylate | Moderate | 60 |

| LiAlH₄ | Dry THF | 4-(2-Bromoethyl)thiophene-2-carboxylate | High | 75 |

Limitations : Over-reduction of the thiophene ring is avoided by using milder agents like NaBH₄. LiAlH₄ requires anhydrous conditions to prevent side reactions .

Cross-Coupling Reactions

The bromoacetyl group participates in palladium-catalyzed couplings under specific conditions:

Example Reaction

| Reaction Type | Catalyst | Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | PPh₃ | 4-(2-Arylacetyl)thiophene-2-carboxylate | 55–70 |

Optimized Conditions :

Challenges : Steric bulk near the reaction site lowers yields compared to simpler aryl bromides.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Notable Example

| Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| K₂CO₃, DMF | 80°C, 6 hrs | Thieno[3,2-b]pyrrolidone derivative | 68 |

Mechanism : Base-mediated deprotonation followed by nucleophilic attack of the amide nitrogen on the bromoacetyl carbon, forming a five-membered ring .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic substitution (S<sub>N</sub>2) | 1.2 × 10⁻³ | 45.6 |

| Ester hydrolysis | 3.8 × 10⁻⁴ | 52.1 |

| Ketone reduction | 2.1 × 10⁻⁴ | 48.9 |

Key Trends :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 4-(2-bromoacetyl)thiophene-2-carboxylate exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism of action appears to involve the modulation of specific biochemical pathways that are critical in cancer progression.

Antibacterial Properties

Thiophene derivatives, including this compound, have been evaluated for their antibacterial efficacy. In vitro studies have shown that this compound can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics. Its incorporation into polymer matrices has been explored to enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.

Synthesis and Structural Variants

The synthesis of this compound typically involves regioselective reactions that allow for the introduction of the bromoacetyl group while preserving the integrity of the thiophene structure. The following table compares it with other related thiophene derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-(2-bromoacetyl)thiophene-3-carboxylate | Similar bromoacetyl group at a different position | Potentially distinct biological activities |

| Methyl 4-(4-bromophenyl)thiophene-2-carboxylate | Contains a bromophenyl group instead of bromoacetyl | Different electronic properties affecting reactivity |

| Methyl 4-bromobenzo[b]thiophene-3-carboxylate | Features a benzo[b]thiophene structure | Unique aromatic character influencing reactivity |

This comparison highlights how variations in substituents can lead to diverse chemical behaviors and biological activities.

Case Study: Anticancer Research

A study investigating the anticancer effects of this compound revealed significant cytotoxicity against breast cancer cell lines. The research employed various assays to determine cell viability and apoptosis induction, demonstrating that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study: Antibacterial Screening

In another investigation, this compound was tested against multi-drug resistant strains of Escherichia coli. Results indicated that this compound exhibited substantial antibacterial activity, particularly against strains producing extended-spectrum beta-lactamases (ESBLs). Molecular docking studies further elucidated its interaction with bacterial enzymes, providing insights into its mode of action .

Mécanisme D'action

The mechanism of action of Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects . The bromine atom and the ester group play crucial roles in its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Thiophene derivatives with amino or halogen substituents (e.g., ) show promise in antimicrobial studies, while the bromoacetyl group in the target compound may enhance cytotoxicity for anticancer applications .

- Material Science : Bulky aryl-substituted derivatives (e.g., ) are used in optoelectronic materials due to extended π-conjugation .

Analytical and Spectroscopic Data

Target Compound :

Methyl 4-Methyl-5-Aryl Analogs :

- ¹H NMR (DMSO-d₆): δ 2.32 (s, CH₃), 3.80 (s, OCH₃), 7.50–7.72 (m, aromatic H) .

Activité Biologique

Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

This compound interacts with various biological targets, influencing multiple biochemical pathways. The bromine atom in the compound can engage in both covalent and non-covalent interactions, affecting enzyme activity and receptor binding.

Biochemical Pathways

Thiophene derivatives like this compound have been shown to modulate several critical biochemical pathways:

- Anticancer Activity : These compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Anti-inflammatory Effects : They can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against various pathogens, including drug-resistant strains .

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit promising anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound could induce apoptosis in HepG-2 liver cancer cells with an IC50 value of approximately 15 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against a range of bacterial strains. In vitro studies revealed that the compound showed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the expression of inflammatory markers such as IL-6 and TNF-alpha in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of thiophene derivatives demonstrated that this compound exhibited superior antibacterial activity compared to other synthesized thiophenes. The study reported a zone of inhibition of up to 15 mm against E. coli at a concentration of 50 mg/mL, highlighting its potential as an effective antibacterial agent .

Research on Anticancer Properties

In another investigation, the anticancer effects of methyl thiophene derivatives were assessed using MTT assays on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in HepG-2 cells, with a notable increase in apoptotic cell populations observed through flow cytometry analysis .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of a thiophene core. A common approach includes:

- Acylation : Reacting a thiophene-2-carboxylate precursor (e.g., methyl thiophene-2-carboxylate) with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-bromoacetyl group.

- Optimization : Reaction temperature (0–25°C), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of bromoacetyl bromide are critical to minimize side reactions like over-bromination .

- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the product.

Q. How is this compound characterized to confirm structural integrity?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm, bromoacetyl CH₂ at δ 4.3–4.5 ppm) .

- Elemental Analysis : Validate molecular composition (e.g., %C, %H, %Br) against theoretical values .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for bromine .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at –20°C in airtight, light-protected containers due to sensitivity to moisture and photodegradation of the bromoacetyl group.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the ester or bromoacetyl moieties .

Advanced Research Questions

Q. How can reaction pathways be optimized to suppress competing side reactions (e.g., ester hydrolysis or debromination) during synthesis?

- Kinetic Control : Employ low temperatures (0–5°C) and dropwise addition of bromoacetyl bromide to reduce exothermic side reactions .

- Protecting Groups : Temporarily protect the thiophene carboxylate with tert-butyl groups if unexpected ester hydrolysis occurs .

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilic substitution efficiency .

Q. What strategies resolve discrepancies between theoretical and experimental NMR/data in structural elucidation?

- Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in the bromoacetyl group that may cause signal splitting .

- 2D NMR : COSY and HSQC experiments to assign overlapping proton environments (e.g., thiophene vs. acetyl protons) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. How does the bromoacetyl group influence reactivity in downstream applications (e.g., nucleophilic substitution or cross-coupling)?

- Nucleophilic Substitution : The bromine atom acts as a leaving group, enabling SN2 reactions with amines or thiols to form amide/thioether derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts, to extend conjugation for materials science applications .

- Photophysical Tuning : The electron-withdrawing bromoacetyl group alters the thiophene core’s electronic properties, impacting UV/Vis absorption and fluorescence .

Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Continuous Flow Reactors : Improve heat/mass transfer and reduce batch variability for bromoacetylation steps .

- In-line Analytics : Implement FTIR or HPLC monitoring to track reaction progress and intermediates .

- Workflow Automation : Use robotic liquid handlers for precise reagent addition and reproducibility .

Data Interpretation and Contradiction Analysis

Q. How are conflicting elemental analysis results (e.g., %Br deviation) investigated and resolved?

- Sample Purity : Re-run analysis after rigorous purification (e.g., recrystallization from ethanol/water) to remove residual solvents or salts .

- Alternative Techniques : Complement with X-ray fluorescence (XRF) or inductively coupled plasma (ICP) spectroscopy for direct bromine quantification .

Q. What methodologies validate the regioselectivity of bromoacetylation on the thiophene ring?

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substitution patterns via NMR .

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm the position of the bromoacetyl group .

Applications in Academic Research

Q. How is this compound utilized as a building block for bioactive molecule synthesis?

Q. What role does this compound play in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.